

# Spectroscopic Analysis of 6-Chloro-5-methylnicotinaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 6-Chloro-5-methylnicotinaldehyde

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This technical guide provides a comprehensive framework for the spectroscopic characterization of **6-Chloro-5-methylnicotinaldehyde**. Due to the limited availability of published experimental data for this specific compound, this document presents predicted spectroscopic data based on established principles and provides detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. As a direct analogue, experimentally-derived data for the closely related compound, 6-Chloronicotinaldehyde, is included for illustrative purposes.

## Predicted Spectroscopic Data of 6-Chloro-5-methylnicotinaldehyde

The following tables summarize the predicted and illustrative spectroscopic data for **6-Chloro-5-methylnicotinaldehyde** and its analogue.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **6-Chloro-5-methylnicotinaldehyde**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~10.1	s	1H	Aldehyde (-CHO)
~8.8	s	1H	Pyridine H-2
~8.1	s	1H	Pyridine H-4
~2.5	s	3H	Methyl (-CH <sub>3</sub> )

Note: Predicted values are based on standard chemical shift tables and substituent effects on the pyridine ring.

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **6-Chloro-5-methylnicotinaldehyde**

Chemical Shift ( $\delta$ , ppm)	Assignment
~192	Aldehyde (C=O)
~155	Pyridine C-6
~152	Pyridine C-2
~138	Pyridine C-3
~132	Pyridine C-5
~125	Pyridine C-4
~18	Methyl (-CH <sub>3</sub> )

Note: Predicted values are based on typical chemical shifts for substituted pyridines and aldehydes.

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **6-Chloro-5-methylnicotinaldehyde**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050-3100	Medium	Aromatic C-H Stretch
~2820, ~2720	Medium, Sharp	Aldehyde C-H Stretch (Fermi doublet)
~1700-1720	Strong, Sharp	Carbonyl (C=O) Stretch
~1550-1600	Medium-Strong	Aromatic C=C and C=N Stretch
~1100-1200	Medium	C-Cl Stretch

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **6-Chloro-5-methylnicotinaldehyde**

m/z	Ion
155/157	[M] <sup>+</sup> (Molecular Ion, with <sup>35</sup> Cl/ <sup>37</sup> Cl isotopes)
154/156	[M-H] <sup>+</sup>
126/128	[M-CHO] <sup>+</sup>

Note: The presence of chlorine will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.

## Experimental Protocols

The following sections detail generalized protocols for obtaining the spectroscopic data.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Protocol:

- Sample Preparation: Accurately weigh 5-10 mg of **6-Chloro-5-methylnicotinaldehyde** and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) in a clean, dry NMR tube.<sup>[1]</sup>
- Instrument Setup:
  - Insert the sample into the spectrometer.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
  - Tune and match the probe for the desired nucleus (<sup>1</sup>H or <sup>13</sup>C).
- <sup>1</sup>H NMR Acquisition:
  - Acquire the spectrum using a standard pulse program.
  - Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
- <sup>13</sup>C NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse program.
  - Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (may range from hundreds to thousands).
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Protocol (using ATR):

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.[2]
- Sample Application: Place a small amount of the solid **6-Chloro-5-methylnicotinaldehyde** sample directly onto the ATR crystal.
- Pressure Application: Apply firm and even pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.
- Sample Spectrum Acquisition: Acquire the IR spectrum. Typically, 16-32 scans at a resolution of  $4\text{ cm}^{-1}$  are sufficient.
- Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

Protocol (using ESI-MS):

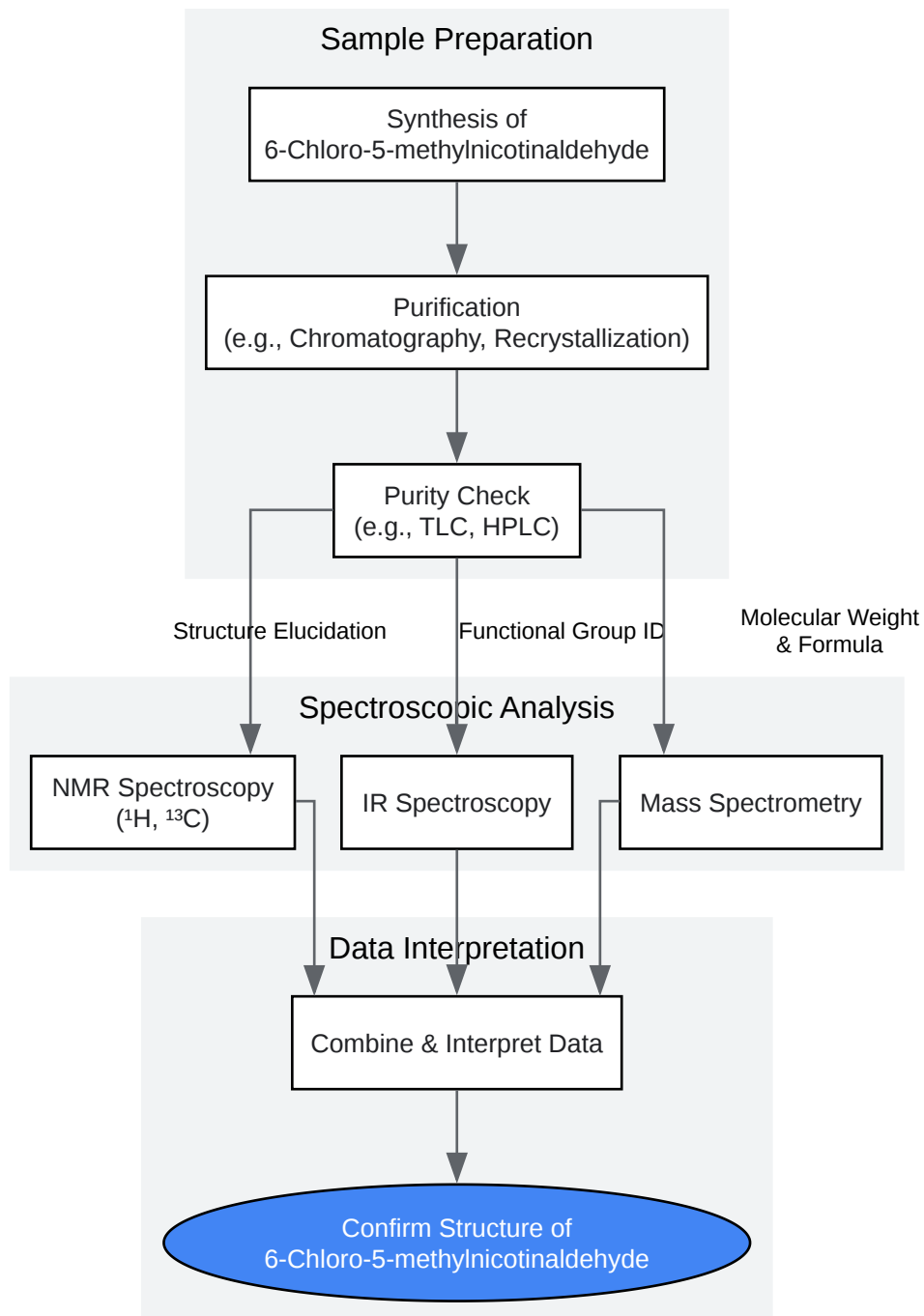
- Sample Preparation: Prepare a dilute solution of the sample (approximately  $1\text{ mg/mL}$ ) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of  $1\text{-}10\text{ }\mu\text{g/mL}$ . [3]
- Instrument Setup:

- Calibrate the mass spectrometer using a known standard.
- Set the ionization source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the analyte.
- Sample Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10  $\mu\text{L}/\text{min}$ ).
- Data Acquisition: Acquire the mass spectrum in the positive ion mode over an appropriate  $m/z$  range (e.g., 50-500).
- Data Analysis: Identify the molecular ion peak ( $[M]^+$  or  $[M+H]^+$ ) and any significant fragment ions. Analyze the isotopic pattern for the presence of chlorine.

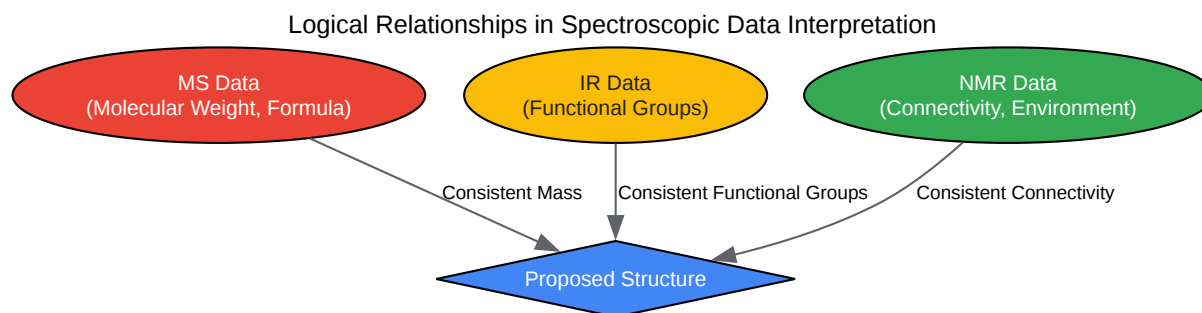
## Visualized Experimental Workflow

The following diagrams illustrate the general workflows for spectroscopic analysis.

## General Workflow for Spectroscopic Analysis

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Caption: General workflow for synthesis and spectroscopic characterization.



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Caption: Interrelation of spectroscopic data for structure elucidation.

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